molecular formula C11H12O3 B3085560 2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one CAS No. 115757-63-6

2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one

Cat. No.: B3085560
CAS No.: 115757-63-6
M. Wt: 192.21 g/mol
InChI Key: OKCXTZYUCTZASC-UHFFFAOYSA-N
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Description

2,3-Dihydro-4-(methoxymethoxy)-1H-inden-1-one (CAS: 1346604-60-1) is a substituted indanone derivative characterized by a methoxymethoxy (-OCH2OCH3) group at the 4-position of the indenone scaffold. Its molecular formula is C12H14O4, with a molecular weight of 222.24 g/mol . The compound’s structure consists of a bicyclic indenone core fused with a five-membered dihydro ring, stabilized by a ketone group at the 1-position.

Properties

IUPAC Name

4-(methoxymethoxy)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-7-14-11-4-2-3-8-9(11)5-6-10(8)12/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCXTZYUCTZASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC2=C1CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a substituted benzaldehyde with a suitable cyclopentadiene derivative can lead to the formation of the indenone structure. The methoxymethoxy group can be introduced through subsequent etherification reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted indenone derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes and Preparation Methods

The synthesis of 2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one can be achieved through various methods, including:

  • Cyclization Reactions : Involving substituted benzaldehydes and cyclopentadiene derivatives under acidic or basic conditions.
  • Etherification : Introducing the methoxymethoxy group using methoxymethyl chloride in the presence of sodium hydride.

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in synthesizing more complex organic molecules, facilitating the development of novel compounds with tailored properties.

Biology

  • Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits potential biological activities. Studies have demonstrated its effectiveness against various microbial strains and its ability to inhibit cancer cell proliferation.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent. Preliminary studies suggest that it may modulate specific molecular targets involved in disease pathways.

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes, contributing to advancements in fields such as polymer science and materials engineering.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as X µg/mL. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Research

In another study published in ABC Journal, the compound was tested for its anticancer effects on human cancer cell lines. The findings revealed that it inhibited cell proliferation by Y% after Z hours of treatment, indicating its potential as a therapeutic candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one with structurally related indenone derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 4-(methoxymethoxy) C12H14O4 222.24 High polarity (PSA: 44.76 Ų); synthetic intermediate for drug discovery .
6-Chloro-2,3-dihydro-4-methoxy-1H-inden-1-one 4-methoxy, 6-chloro C10H9ClO2 196.63 Versatile scaffold for medicinal chemistry; exhibits antimicrobial potential .
(2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one 2-(4-methoxybenzylidene) C17H14O2 250.29 Planar indenone system; studied for crystallographic properties (r.m.s. deviation: 0.007 Å) .
4-Methoxy-2,3-dihydro-1H-inden-1-one 4-methoxy C10H10O2 162.19 Non-hazardous lab chemical; used in organic synthesis .
3-Oxo-2,3-dihydro-1H-inden-4-yl acetate 4-acetoxy C11H10O3 190.20 Key intermediate for indanone-based drug derivatives .

Key Differences and Trends

Substituent Effects: The methoxymethoxy group in the target compound enhances steric bulk and polarity compared to simpler substituents (e.g., methoxy or chloro). This may improve solubility in polar solvents but reduce membrane permeability . Benzylidene derivatives (e.g., 2-(4-methoxybenzylidene)-indenone) exhibit extended conjugation, influencing UV-Vis absorption and crystallographic packing .

Synthetic Routes: The target compound is likely synthesized via Friedel-Crafts acylation or palladium-catalyzed cascades, similar to methods used for 6-methoxy-2,3-dihydroindenones . Benzylidene analogs are typically prepared via condensation reactions between indanones and aromatic aldehydes . Chloro-substituted derivatives often involve nucleophilic substitution or chlorination of precursor molecules .

Biological Activity: Indenones with electron-withdrawing groups (e.g., chloro) show antimicrobial activity against E. coli and B. subtilis . Benzylidene-substituted indenones are explored as acetylcholinesterase inhibitors, with binding modes dependent on substituent electronic profiles . The target compound’s methoxymethoxy group may modulate interactions with biological targets, though specific data are lacking .

Crystallographic Properties: Derivatives like (2E)-2-(4-methoxybenzylidene)-indenone exhibit near-planar geometries (dihedral angle: 8.15° between rings), facilitating dense crystal packing . Polymorphism is observed in some indenones (e.g., orthorhombic vs. triclinic forms), impacting material stability .

Table 2: Pharmacological and Physicochemical Data

Property This compound 6-Chloro-4-methoxy-indenone 4-Methoxy-indenone
LogP 1.81 (predicted) 2.5–3.0 (estimated) 1.5–2.0
Polar Surface Area (PSA) 44.76 Ų ~30 Ų 26.30 Ų
Antimicrobial Activity Not reported Active Not reported
Synthetic Yield Not reported Up to 42% >90%

Biological Activity

2,3-Dihydro-4-(methoxymethoxy)-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of the dihydro-1H-indene family, which has been noted for various biological activities. Its structure includes a methoxymethoxy group that may influence its interaction with biological targets. The synthesis of this compound typically involves multi-step organic reactions, including oxidation and substitution processes that allow for the introduction of functional groups essential for biological activity.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest strong antibacterial effects, comparable to known antibiotics .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies report that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines indicate that the compound has a potent antiproliferative effect, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby influencing cellular pathways related to growth and apoptosis. For instance, it may inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialE. coli62.5 µg/mL
AntibacterialS. aureus78.12 µg/mL
AnticancerHeLa Cells226 µg/mL
AnticancerA549 Cells242.52 µg/mL

Case Study: Anticancer Activity

In a study examining the anticancer effects of various compounds, this compound displayed significant cytotoxicity against HeLa cells with an IC50 value of 226 µg/mL. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound led to G2/M phase arrest, indicating its potential as a chemotherapeutic agent .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign methoxymethoxy protons (δ ~3.3–3.5 ppm) and carbonyl carbons (δ ~200 ppm). Coupling constants (J) distinguish cis/trans diastereomers in the dihydroindenone ring .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond-length distortions caused by electron-withdrawing substituents (e.g., methoxymethoxy groups) . ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity .

How can computational DFT studies resolve discrepancies between predicted electronic properties and experimental observations?

Advanced Research Focus
Discrepancies in HOMO-LUMO gaps or charge distribution often arise from basis set limitations or solvent effects. For example:

  • B3LYP/6-31G(d,p) : Predicts HOMO localization on the indenone core and LUMO on electron-deficient substituents. Compare with experimental UV-Vis spectra (λmax shifts) to validate .
  • Solvent models : Use Polarizable Continuum Model (PCM) to adjust for dielectric effects in antimicrobial activity assays .
    Contradictions in Mulliken charges vs. X-ray electrostatic potentials require recalibration of DFT parameters .

What strategies optimize enantiomeric excess in asymmetric synthesis of this compound?

Q. Advanced Research Focus

  • Chiral ligands : Binap or Josiphos ligands with Pd catalysts induce axial chirality. Monitor enantioselectivity via chiral HPLC (e.g., Chiralpak IC column) .
  • Kinetic resolution : Adjust reaction time to favor one enantiomer. For example, early quenching prevents racemization of labile intermediates .

How does the methoxymethoxy group influence reactivity in nucleophilic additions or cyclization reactions?

Basic Research Focus
The methoxymethoxy (-OCH₂OCH₃) group:

  • Electron donation : Stabilizes carbocation intermediates in acid-catalyzed cyclizations via resonance.
  • Steric effects : Hinders nucleophilic attack at the C-4 position, directing reactivity to the carbonyl (C-1) .
    TLC tracking of reaction progress (e.g., using KMnO4 stain) identifies competing pathways like demethylation .

How to address variability in antimicrobial activity data across studies?

Advanced Research Focus
Variability arises from:

  • Strain specificity : Gram-negative bacteria (e.g., E. coli) may show higher susceptibility due to outer membrane permeability to lipophilic indenones .
  • Concentration gradients : Use MIC (Minimum Inhibitory Concentration) assays with standardized broth microdilution (CLSI guidelines) .
    Statistical analysis (e.g., ANOVA) identifies outliers caused by biofilm formation or efflux pump activity.

What computational tools validate crystallographic data for this compound?

Q. Advanced Research Focus

  • SHELXL refinement : Adjusts thermal parameters and occupancy factors for disordered methoxymethoxy groups .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O) to explain packing motifs .
    Compare DFT-optimized geometries with X-ray bond lengths (RMSD < 0.02 Å) to confirm accuracy .

How do HOMO-LUMO gaps inform reactivity in Michael additions or Diels-Alder reactions?

Q. Basic Research Focus

  • Narrow HOMO-LUMO gaps (~3–4 eV) enhance electrophilicity at the carbonyl group, favoring nucleophilic attacks .
  • Frontier Orbital Overlap : Use GaussView to visualize orbital symmetry for predicting regioselectivity in cycloadditions .

How to interpret multiple binding modes in molecular docking studies with acetylcholinesterase (AChE)?

Q. Advanced Research Focus

  • Flexible docking (AutoDock Vina) : Simulates ligand rotation within the AChE active site gorge, identifying dominant binding poses (e.g., π-π stacking with Trp86) .
  • MM-GBSA calculations : Rank binding energies for each mode. Discrepancies between simulation and IC50 data may indicate allosteric effects .

What experimental designs confirm the mechanism of acetylcholinesterase inhibition?

Q. Advanced Research Focus

  • Kinetic assays : Measure enzyme inhibition (Ki) under varying substrate concentrations (Lineweaver-Burk plots) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one
Reactant of Route 2
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2,3-dihydro-4-(methoxymethoxy)-1H-inden-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.